![molecular formula C8H11BrO2 B13457474 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-{4-methyl-2-oxabicyclo[211]hexan-1-yl}ethan-1-one is a compound that features a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This reaction can be performed under visible light irradiation with a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and acetone as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent and efficient production. The use of high-power LEDs for irradiation and continuous flow reactors can help in achieving the desired yields and purity .
化学反应分析
Types of Reactions
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
科学研究应用
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds, potentially serving as a bioisostere for ortho-substituted benzene rings.
Materials Science: The unique bicyclic structure can be utilized in the development of new materials with specific properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and inhibiting their kinase activity. This prevents downstream signaling cascades, thereby reducing the production of inflammatory cytokines and chemokines.
相似化合物的比较
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and have been validated as bioisosteres of ortho- and meta-benzenes.
7-Oxabicyclo[2.2.1]heptane:
Uniqueness
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized. This makes it a versatile building block for the synthesis of a wide range of bioactive compounds and materials .
属性
分子式 |
C8H11BrO2 |
|---|---|
分子量 |
219.08 g/mol |
IUPAC 名称 |
2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO2/c1-7-3-8(4-7,11-5-7)6(10)2-9/h2-5H2,1H3 |
InChI 键 |
GRSCLBTYXIDMRY-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(OC2)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


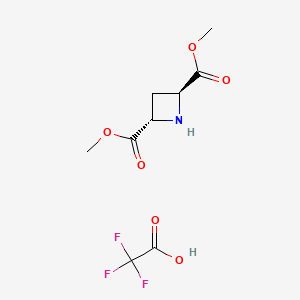
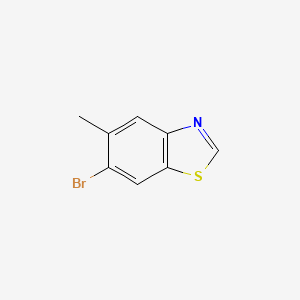
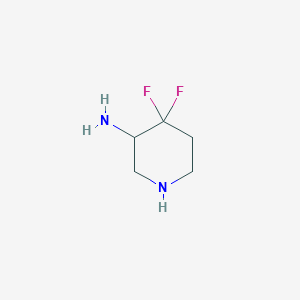
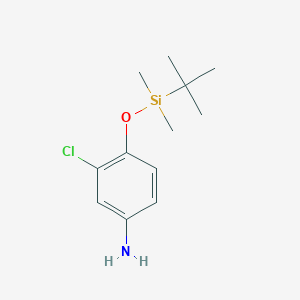
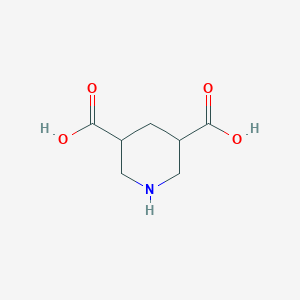
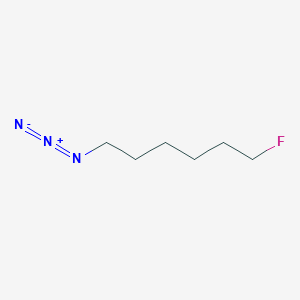
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
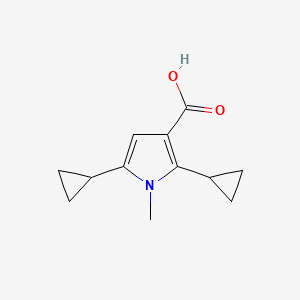
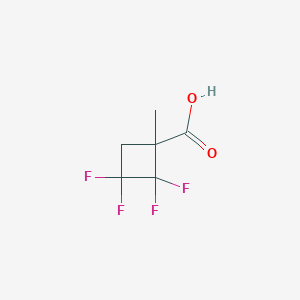
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
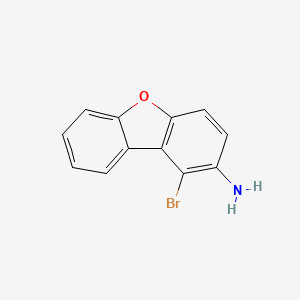
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
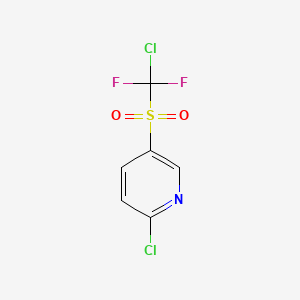
![2-(4-Bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13457462.png)
